Cas no 16839-98-8 (Noratropine)

Noratropine structure
Noratropine 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-azabicyclo[3.2.1]oct-3-yl ester
- Noratropine
- α-(hydroxymethyl)-Benzeneacetic acid, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- N-DeMethylatropine
- 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester
- α-(HydroxyMethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
- Norhyoscyamine
- (1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YL 3-HYDROXY-2-PHENYLPROPANOATE
- Noratropin
- Solandrine
- Q27289292
- [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
- (R)-alpha-(Hydroxymethyl)benzeneacetic acid (1R,5S)-8-azabicyclo[3.2.1
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-(+/-)-
- (1R,3R,5S)-8-AZABICYCLO(3.2.1)OCT-3-YL (2RS)-3-HYDROXY-2-PHENYLPROPANOATE
- UNII-SN61DB9OW3
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- 16839-98-8
- AKOS040753307
- SN61DB9OW3
- SCHEMBL4524264
- SCHEMBL19236051
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- MFCD22666261
- ATROPINE SULFATE IMPURITY B [EP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-NORTROPAN-3.ALPHA.-OL, (+/-)-TROPATE (ESTER)
-
- 인치: 1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
- InChIKey: ATKYNAZQGVYHIB-DGKWVBSXSA-N
- 미소: O(C(C([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N2[H]
계산된 속성
- 정밀분자량: 275.15200
- 동위원소 질량: 275.15214353 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 5
- 복잡도: 329
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 분자량: 275.34
- 토폴로지 분자 극성 표면적: 58.6
- 소수점 매개변수 계산 참조값(XlogP): 1.4
실험적 성질
- 밀도: 1.21
- 융해점: 113-114 °C
- 비등점: 440.2°Cat760mmHg
- 플래시 포인트: 220°C
- 굴절률: 1.583
- PSA: 69.56000
- LogP: 2.17390
Noratropine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | N231690-2.5mg |
Noratropine |
16839-98-8 | 2.5mg |
$ 295.00 | 2022-06-03 | ||
TRC | N231690-10mg |
Noratropine |
16839-98-8 | 10mg |
$ 910.00 | 2022-06-03 | ||
PhytoLab | 84107-500mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 500mg |
€8520 | 2023-10-25 | |
TargetMol Chemicals | T33717-10 mg |
Noratropine |
16839-98-8 | 98% | 10mg |
¥ 3,318 | 2023-07-10 | |
PhytoLab | 84107-1000mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 1000mg |
€15975 | 2023-10-25 | |
TRC | N231690-5mg |
Noratropine |
16839-98-8 | 5mg |
$ 570.00 | 2022-06-03 | ||
TargetMol Chemicals | T33717-10mg |
Noratropine |
16839-98-8 | 10mg |
¥ 3318 | 2024-07-19 | ||
PhytoLab | 84107-50mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 50mg |
€958.5 | 2023-10-25 | |
PhytoLab | 84107-250mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 250mg |
€4526.25 | 2023-10-25 |
Noratropine 관련 문헌
-
1. XCVII.—Nor-hyoscyamine and nor-atropine; alkaloids occurring in various solanaceous plantsFrancis Howard Carr,William Colebrook Reynolds J. Chem. Soc. Trans. 1912 101 946
-
2. The relation between chemical constitution and physiological actionFrank Lee Pyman J. Chem. Soc. Trans. 1917 111 1103
-
3. Utility of iron nanoparticles and a solution-phase iron species for the N-demethylation of alkaloidsJon Kyle Awalt,Raymond Lam,Barrie Kellam,Bim Graham,Peter J. Scammells,Robert D. Singer Green Chem. 2017 19 2587
-
4. 832. The alkaloids of the genus Datura, section brugmansia. Part II. New monotigloyl esters of the leaves of D. cornigera HookW. C. Evans,W. J. Griffin J. Chem. Soc. 1963 4348
-
Duy D. Do Pham,Geoffrey F. Kelso,Yuanzhong Yang,Milton T. W. Hearn Green Chem. 2014 16 1399
16839-98-8 (Noratropine) 관련 제품
- 1396860-25-5(1-(2-chlorophenyl)-3-1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexylurea)
- 2228193-37-9(tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate)
- 1955482-84-4((2S,4R)-4-hydroxy-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid)
- 2229100-64-3(1-{2-4-fluoro-3-(trifluoromethyl)phenylpropan-2-yl}cyclopropan-1-amine)
- 1105201-25-9(XOCAKVRVUVHHTK-UHFFFAOYSA-N)
- 749931-02-0(2-(4-bromo-2-fluorophenyl)propanenitrile)
- 13395-36-3(Ethyl 5,5-dimethyl-2,4-dioxohexanoate)
- 2580223-38-5(2-{(benzyloxy)carbonylamino}-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-3-carboxylic acid)
- 4381-34-4(3-(3-Chloro-4-methylphenyl)pyridine)
- 2098115-94-5((6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol)
추천 공급업체
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
